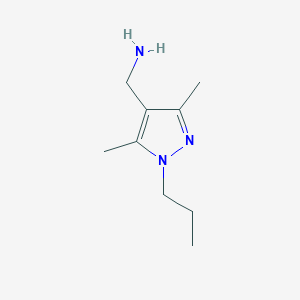

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine

Description

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted with methyl groups at the 3- and 5-positions, a propyl group at the 1-position, and a methylamine moiety at the 4-position. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 181.28 g/mol (calculated based on substituents) .

Pyrazole derivatives are widely studied for their versatility in synthesis and functionalization, as seen in the preparation of pyrazolopyrimidines and triazolopyrimidines (e.g., ) . The propyl substituent in this compound may influence steric and electronic properties, distinguishing it from analogs with shorter or branched alkyl chains.

Properties

IUPAC Name |

(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-5-12-8(3)9(6-10)7(2)11-12/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVYPJIXOJSHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine typically involves the alkylation of pyrazoles. One common method is the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent such as propyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Alkyl halides, aryl halides, in the presence of bases like K2CO3 or sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and other biological activities.

Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine with two close analogs:

| Compound Name | Molecular Formula | Substituents (1-, 3-, 5-, 4-positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₉N₃ | Propyl, Me, Me, CH₂NH₂ | 181.28 | Linear alkyl chain |

| (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine | C₉H₁₇N₃ | Isopropyl, Me, Me, CH₂NH₂ | 167.25 | Branched alkyl chain |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine | C₈H₁₅N₃ | H, Me, Me, CH(CH₃)NHCH₃ | 153.23 | Ethyl-methyl branched amine |

Key Observations:

Branched chains (e.g., isopropyl, ethyl-methyl) may reduce steric hindrance during reactions, as observed in pyrazole functionalization workflows (e.g., ) .

Amine Functionalization :

Electronic and Physicochemical Properties

- Electron Scattering : Methylamine derivatives (e.g., ) exhibit distinct electron scattering profiles. The propyl chain may slightly modulate electron density compared to smaller alkyl groups .

- Solubility : Linear alkyl chains (propyl) likely enhance lipophilicity relative to branched analogs, impacting bioavailability in pharmacological contexts.

Biological Activity

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine is a pyrazole derivative with the molecular formula . This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Research indicates that it exhibits significant antileishmanial and antimalarial properties, targeting pathogens such as Leishmania aethiopica and Plasmodium berghei .

Target Pathogens

The primary biological targets of this compound include:

- Leishmania aethiopica

- Plasmodium berghei

Mode of Action

Molecular simulations suggest that this compound fits well into the lmptr1 pocket of Leishmania, indicating a lower binding free energy, which is crucial for its efficacy . The compound disrupts essential biochemical pathways within these organisms, leading to their inhibition and death.

Pharmacokinetics

Similar compounds have demonstrated high solubility in saline at physiological pH (greater than 71 mg/mL), suggesting favorable pharmacokinetic properties for potential inhalation therapies .

Antileishmanial and Antimalarial Activities

Research shows that this compound exhibits potent activity against leishmaniasis and malaria. Its effectiveness is attributed to its ability to interfere with vital biological processes in the targeted pathogens .

Other Biological Studies

The compound is also investigated for its role in enzyme inhibition and receptor binding, which are critical for understanding its broader biological effects .

Research Applications

This compound serves as a building block in medicinal chemistry, contributing to the synthesis of pharmaceuticals with potential therapeutic effects. It is also explored in materials science for the development of novel materials with specific properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | Structure | Antimicrobial |

| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid | Structure | Anti-inflammatory |

| N-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propyl]-N-methylamine | Structure | Anticancer |

Uniqueness : The structural characteristics of this compound, including its propyl group at the 1-position and methylamine group at the 4-position of the pyrazole ring, confer distinct chemical and biological properties that enhance its utility in various applications .

Case Study 1: Antileishmanial Efficacy

In a controlled study, this compound was administered to infected mice. Results indicated a significant reduction in parasite load compared to untreated controls. The study highlighted the compound's potential as an effective treatment for leishmaniasis.

Case Study 2: Antimalarial Activity

Another study focused on the antimalarial effects of this compound against Plasmodium berghei. Mice treated with varying doses exhibited a dose-dependent reduction in parasitemia levels, underscoring its therapeutic promise in malaria treatment.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methylamine?

- Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, analogous pyrazole derivatives are synthesized by reacting a pyrazole core (e.g., 3,5-dimethylpyrazole) with a propyl halide in the presence of a strong base like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C . Reaction monitoring via TLC or HPLC is critical to optimize yield and minimize byproducts. Post-reduction steps (e.g., using LiAlH₄) may be required to convert intermediates to the primary amine .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₇N₃, theoretical 167.25 g/mol) and detect isotopic patterns .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% deviation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : The hydrochloride salt (CAS 1211431-34-3) is classified as an irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a dry, well-ventilated area away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s bioactivity compared to other alkyl chains?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl chain lengths (e.g., methyl, ethyl, butyl). Test in vitro for target binding (e.g., receptor assays) or antimicrobial activity. Computational modeling (e.g., molecular docking) can predict steric and electronic interactions. For example, longer chains may enhance lipophilicity but reduce solubility, impacting bioavailability .

Q. What strategies resolve contradictory bioactivity data in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Standardize protocols:

- Solvent Consistency : Use DMSO or aqueous buffers ≤1% to avoid cytotoxicity.

- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations or density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps). Use software like AutoDock Vina for docking studies against protein targets (e.g., kinases). Validate predictions with mutagenesis or competitive binding assays .

Q. What experimental designs optimize chromatographic separation of this amine from reaction mixtures?

- Methodological Answer : Employ factorial design to optimize HPLC conditions:

- Factors : Mobile phase pH (6.0–7.8), methanol concentration (20–40%), and methylamine additive (10–30 mM).

- Response Variables : Retention time, peak symmetry.

- Analysis : Use software like DryLab® for resolution modeling. Example: A pH 7.2 buffer with 25% methanol and 20 mM methylamine achieves baseline separation .

Key Research Challenges

- Synthetic Yield Variability : Optimize stoichiometry (e.g., 1.2:1 alkyl halide:pyrazole) and reaction time (typically 12–24 hr) to mitigate side reactions .

- Biological Activity Reproducibility : Standardize assay conditions and validate with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.